乙基氨基甲基膦酸二硫代铵

描述

Synthesis Analysis

The synthesis of related compounds involves the use of ammonium salts in various forms. For instance, the synthesis of diastereopure dinucleoside phosphorothioates was achieved using dialkyl(cyanomethyl)ammonium tetrafluoroborates as activators . Similarly, ammonium polyphosphate (APP) was synthesized by heating a mixture of phosphoric acid and melamine under dry ammonia atmosphere . Phosphinoselenothioic acid ammonium salts were synthesized by reacting esters with ammonium fluorides . These methods suggest that the synthesis of ammonium ethyl phosphorodithioate could potentially involve similar ammonium salts or activators.

Molecular Structure Analysis

The molecular structure of related ammonium salts has been characterized using various techniques. For example, the structure of phosphinoselenothioic acid tetramethylammonium salt was determined by X-ray molecular structure analyses . The first ammonium aromatic diselenoates were also characterized, supporting the double-bond character between carbon and selenium atoms . These studies indicate that the molecular structure of ammonium ethyl phosphorodithioate could be elucidated using similar analytical methods.

Chemical Reactions Analysis

The chemical reactions involving ammonium salts show a range of possibilities. Phosphinoselenothioic acid ammonium salts exhibited reactivity with electrophiles, leading to selective alkylation and acylation . Asymmetric synthesis of P-chiral phosphorothioic monofluoridic acid ammonium salts was achieved via chirality transfer reactions . These examples demonstrate the potential reactivity of ammonium ethyl phosphorodithioate with various electrophiles.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds provide a basis for understanding ammonium ethyl phosphorodithioate. The thermal degradation of polyurethanes in the presence of APP was studied, revealing additional acid-catalyzed processes . The flame retardancy and thermal stability of materials containing microencapsulated APP were also investigated . These studies suggest that ammonium ethyl phosphorodithioate could similarly affect the thermal and flame retardant properties of materials.

Relevant Case Studies

While specific case studies on ammonium ethyl phosphorodithioate are not provided, the papers discuss applications of related ammonium salts. For instance, the use of APP in enhancing the flame retardancy of polymers , and the synthesis of quaternary ammonium O,O'-dialkylphosphorodithioate surfactants for decontamination purposes10 are relevant to the potential applications of ammonium ethyl phosphorodithioate.

科学研究应用

热塑性塑料中的阻燃性铵化合物,如聚磷酸铵 (APP),广泛应用于聚乙烯、聚丙烯和聚苯乙烯等各种热塑性复合材料中,以提高其阻燃性。APP 的添加,特别是与蒙脱土和季戊四醇等其他添加剂结合使用时,显著增强了这些复合材料的力学性能、形态和热性能。这种组合导致极限氧指数 (LOI) 值和热降解阻力得到改善,使其成为工程应用中理想的膨胀型阻燃剂 (IFR) (Lim et al., 2016)。

农业施肥铵基化合物,如硫酸铵,在农业中普遍用作硫和氮肥的来源。尽管它很有效,但这些肥料中的氨挥发可能是一个重大问题,尤其是在 pH 值高于 7 的土壤中。研究表明,用其他硫源替代硫酸铵可以减少农田的氨排放,从而提高环境可持续性并减少养分损失 (Powlson & Dawson, 2021)。

放射防护膦酸硫代酯化合物,包括一些铵衍生物,已被研究其放射防护特性。这些化合物通过清除自由基,可能通过它们对 DNA 的亲和力,在保护免受辐射诱导的损伤方面表现出希望。然而,它们的应用受到毒性和潜在的不良影响的限制,这强调了在非临床环境中仔细考虑和进一步研究的必要性 (Weiss, 1997)。

废水处理中的氨回收从废水中回收氨的创新方法突出了铵化合物在环境工程中的重要性。使用硫酸铵作为汽提溶液的疏水膜接触器展示了一种从废物流中回收氨氮的有前途的方法。该技术不仅提供了一种可持续的氮回收方法,而且还符合减少环境污染和改善废水管理实践的目标 (Darestani et al., 2017)。

未来方向

The reaction of various aromatic and aliphatic amides in the presence of ammonium phosphorodithioate as an efficient thionation reagent shows promise for future research and applications . This method is easy, rapid, and high-yielding for the synthesis of thioamides from amides using an easily handled reagent .

属性

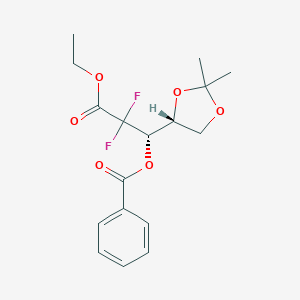

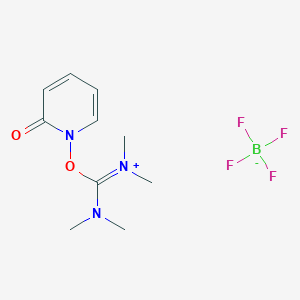

IUPAC Name |

azane;diethoxy-sulfanyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11O2PS2.H3N/c1-3-5-7(8,9)6-4-2;/h3-4H2,1-2H3,(H,8,9);1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFRHTRKMBOQLLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=S)(OCC)S.N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14NO2PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystals with an unpleasant ammoniacal odor; [Acros Organics MSDS] | |

| Record name | Diethyl dithiophosphate ammonium salt | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20593 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Diethyl dithiophosphate ammonium salt | |

CAS RN |

1068-22-0 | |

| Record name | Ammonium diethyldithiophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-22-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ammonium O,O-diethyl dithiophosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ammonium O,O-diethyl dithiophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[2-(Sulfanylmethyl)phenyl]ethanethiol](/img/structure/B143353.png)